molecular formula C104H184N2O8 B12902670 N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) CAS No. 680581-51-5

N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide)

Cat. No.: B12902670
CAS No.: 680581-51-5
M. Wt: 1590.6 g/mol
InChI Key: SCWAJQMCHFGWQL-UHFFFAOYSA-N
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Description

    N,N’-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide): is a mouthful, but let’s break it down. The compound consists of two benzene rings connected by a 1,4-phenylene linker. Each benzene ring bears three tetradecyloxy (C14H29O) substituents.

  • The compound’s long hydrocarbon chains make it amphiphilic, meaning it has both hydrophilic and hydrophobic regions. This property can be useful in various applications.
  • Preparation Methods

      Synthetic Routes: The synthesis involves a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine (N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene, and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene).

      Reaction Conditions: These reactions likely occur under anhydrous conditions, using Lewis acid catalysts.

      Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield modified versions of the compound, potentially with altered solubility, reactivity, or biological activity.

  • Scientific Research Applications

      Chemistry: Investigate its supramolecular assembly properties, self-assembly behavior, and host–guest interactions.

      Biology: Explore its use as a surfactant, micelle-forming agent, or drug delivery vehicle.

      Medicine: Assess its potential as a drug candidate, considering its amphiphilic nature and potential interactions with cell membranes.

      Industry: Evaluate its role in materials science, such as in organic electronics or functional coatings.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with biological membranes, lipid bilayers, or other amphiphilic structures.
    • Molecular targets and pathways need further investigation, but its amphiphilic nature suggests potential membrane disruption or modulation.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its long hydrocarbon chains, which distinguish it from simpler aromatic compounds.

      Similar Compounds: While I don’t have a specific list, explore related amphiphilic molecules, such as other bisbenzamides or triazine-based polymers.

    Remember that this compound’s applications and properties are still an active area of research, and further studies will unveil its full potential

    Properties

    680581-51-5

    Molecular Formula

    C104H184N2O8

    Molecular Weight

    1590.6 g/mol

    IUPAC Name

    3,4,5-tri(tetradecoxy)-N-[4-[[3,4,5-tri(tetradecoxy)benzoyl]amino]phenyl]benzamide

    InChI

    InChI=1S/C104H184N2O8/c1-7-13-19-25-31-37-43-49-55-61-67-73-83-109-97-89-93(90-98(110-84-74-68-62-56-50-44-38-32-26-20-14-8-2)101(97)113-87-77-71-65-59-53-47-41-35-29-23-17-11-5)103(107)105-95-79-81-96(82-80-95)106-104(108)94-91-99(111-85-75-69-63-57-51-45-39-33-27-21-15-9-3)102(114-88-78-72-66-60-54-48-42-36-30-24-18-12-6)100(92-94)112-86-76-70-64-58-52-46-40-34-28-22-16-10-4/h79-82,89-92H,7-78,83-88H2,1-6H3,(H,105,107)(H,106,108)

    InChI Key

    SCWAJQMCHFGWQL-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC

    Origin of Product

    United States

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